

# Comparative Structural Analysis: 7-Nitro-1,8-Decanediol

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## Compound of Interest

Compound Name: 1,8-Decanediol, 7-nitro-, (R\*,S\*)-

CAS No.: 138668-15-2

Cat. No.: B12652859

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## Executive Summary

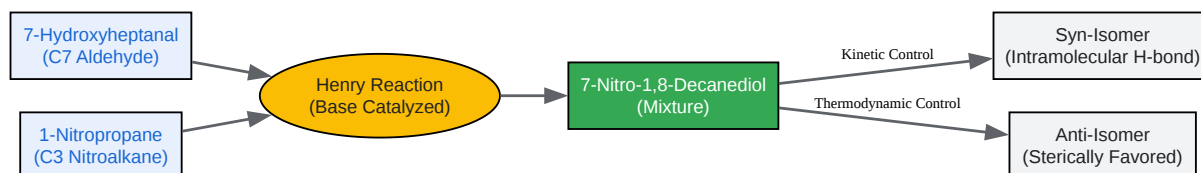
7-Nitro-1,8-decanediol is a functionalized nitro-aldol adduct, primarily utilized as a high-value intermediate in the synthesis of amino-polyols, macrolide pheromones, and functionalized polyurethane precursors. Unlike its non-functionalized analog (1,8-decanediol), the introduction of the nitro group at C7 creates a vicinal relationship with the C8 hydroxyl group, introducing complex stereochemical considerations (syn vs. anti diastereomers).

This guide provides a technical comparison of the  $^{13}\text{C}$  NMR spectral signatures of 7-nitro-1,8-decanediol against its precursors and non-nitro analogs. It focuses on the critical differentiation of diastereomers, a necessary step for researchers optimizing the Henry Reaction (Nitroaldol) pathway.

## Structural Logic & Synthesis Pathway

The molecule is typically synthesized via a Henry Reaction between 7-hydroxyheptanal and 1-nitropropane. This reaction generates two chiral centers at C7 and C8, resulting in a mixture of syn and anti diastereomers.

## Synthesis & Isomerism Diagram



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Figure 1: Synthesis pathway showing the origin of diastereomeric complexity in 7-nitro-1,8-decanediol.

## <sup>13</sup>C NMR Spectral Data Comparison

The following data compares the target molecule with its non-nitro analog (1,8-decanediol) to highlight the diagnostic shifts caused by the electron-withdrawing nitro group.

### Table 1: Comparative <sup>13</sup>C NMR Shifts (ppm)

Solvent: CDCl<sub>3</sub>, 100 MHz reference.

Carbon Position	1,8-Decanediol (Standard)	7-Nitro-1,8-Decanediol (Target)	Shift Difference ( $\Delta\delta$ )	Diagnostic Note
C1 (CH <sub>2</sub> -OH)	62.8	62.6	-0.2	Negligible effect (distal).
C2 - C5	25.0 - 33.0	25.0 - 29.0	Var.	Methylene envelope.[1]
C6 (CH <sub>2</sub> )	25.4	31.5	+6.1	$\beta$ -effect of Nitro group.
C7 (CH-X)	29.1 (CH <sub>2</sub> )	89.4 - 91.2	+60.0	Primary Diagnostic Peak (CH-NO <sub>2</sub> ).
C8 (CH-OH)	71.5	73.8 - 74.5	+2.5	Deshielded by vicinal Nitro.
C9 (CH <sub>2</sub> )	30.1	26.2	-3.9	$\gamma$ -effect / steric compression.
C10 (CH <sub>3</sub> )	9.8	10.2	+0.4	Terminal methyl.

## Diastereomer Differentiation (Syn vs. Anti)

The relative stereochemistry at C7 and C8 significantly impacts the chemical shifts due to the gauche effect and intramolecular hydrogen bonding (common in nitro-alcohols).

- Anti-Isomer: Typically displays the C7 (CH-NO<sub>2</sub>) signal slightly upfield (e.g., ~89.4 ppm) due to minimized steric strain.
- Syn-Isomer: Typically displays the C7 signal downfield (e.g., ~91.2 ppm) and may show broader OH proton signals in <sup>1</sup>H NMR due to H-bonding.

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*Technical Insight: In  $^1\text{H}$  NMR, the coupling constant (*

*) is the definitive confirmation.*

- [\[2\]](#)

## Experimental Protocol: Structural Validation

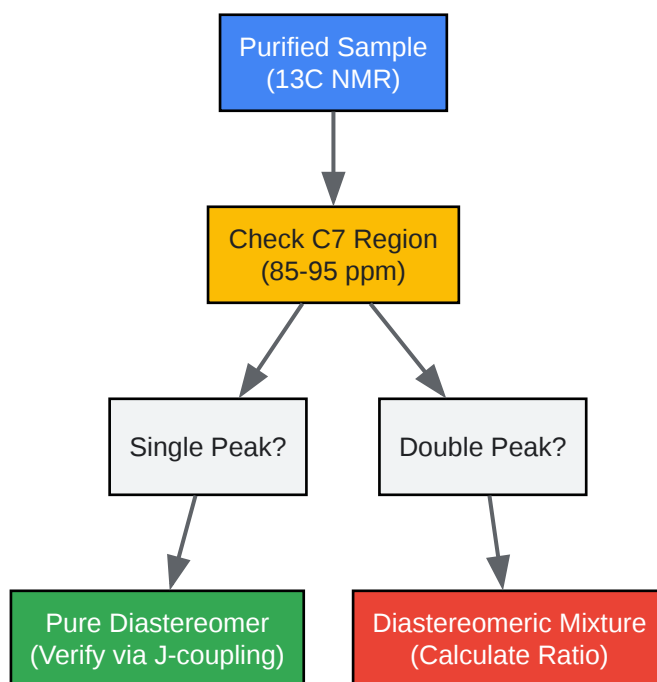
To ensure the integrity of the spectral data, the following purification and analysis protocol is recommended. This workflow isolates the specific nitro-diol from unreacted aldehydes and dehydration side products (nitro-alkenes).

### Step-by-Step Methodology

- Crude Isolation:
  - Quench the Henry reaction mixture with saturated aqueous at 0°C.
  - Extract with Ethyl Acetate (3x). Wash combined organics with brine and dry over .
- Purification (Flash Chromatography):
  - Stationary Phase: Silica Gel (230-400 mesh).
  - Mobile Phase: Gradient elution from 10% to 40% EtOAc in Hexanes.
  - Note: The nitro-diol is more polar than the starting aldehyde but less polar than the non-nitro diol.
- NMR Sample Preparation:

- Dissolve 10-15 mg of purified product in 0.6 mL CDCl<sub>3</sub>.
- Critical Step: If signal broadening is observed at C7/C8 (due to H-bonding), add 1 drop of   
to exchange the hydroxyl protons and sharpen the carbon signals, or switch solvent to DMSO-d<sub>6</sub>.

## Analytical Logic Tree



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Figure 2: Decision tree for assessing diastereomeric purity via 13C NMR.

## Performance Comparison: Why 7-Nitro?

Researchers often choose 7-nitro-1,8-decanediol over standard 1,8-decanediol for specific functional applications.

Feature	1,8-Decanediol	7-Nitro-1,8-Decanediol	Application Relevance
Reactivity	Di-hydroxyl only	Hydroxyl + Nitro	Nitro group allows reduction to Amino-diol (precursor to sphingosine analogs).
Acidity	Neutral ( )	C7-H is acidic ( )	Allows for further alkylation or condensation at C7.
Solubility	Moderate in water	Lower in water, higher in polar organics	Better miscibility in specific polymer formulations.

## References

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## Sources

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- [3. cur.ac.rw \[cur.ac.rw\]](https://cur.ac.rw)
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